5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole

Lipophilicity ADME CNS Penetration

Choose this 1,2,4-oxadiazole for its unique benzhydryl substituent, which delivers a ~1.4 LogP advantage over des-phenyl analogs, enhancing BBB permeability and membrane penetration. The reactive 5-chloromethyl handle enables rapid diversification into CNS-focused chemical probes, lipophilic fragment libraries, and benzhydryl-decorated macrocycles. A superior scaffold for medicinal chemistry requiring predictable ADME profiles without excessive molecular weight.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
Cat. No. B10887409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NOC(=N3)CCl
InChIInChI=1S/C16H13ClN2O/c17-11-14-18-16(19-20-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
InChIKeyQACSGRVQPYUCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole: A High-Lipophilicity 1,2,4-Oxadiazole Building Block for Specialist Synthesis and Medicinal Chemistry


5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole (CAS 340319-51-9, MFCD02175304) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle featuring a reactive chloromethyl handle at the 5-position and a bulky, lipophilic diphenylmethyl (benzhydryl) group at the 3-position . Its molecular formula is C16H13ClN2O (MW 284.74 g/mol), and it is supplied as a solid . The compound serves as a versatile synthetic intermediate for nucleophilic substitution reactions, enabling the introduction of a 1,2,4-oxadiazole moiety into more complex structures. The benzhydryl substituent confers significantly higher lipophilicity compared to simple phenyl or benzyl analogues, making this compound particularly relevant for medicinal chemistry programs targeting lipophilic binding pockets or requiring enhanced membrane permeability.

Why 3-Benzhydryl-5-(Chloromethyl)-1,2,4-oxadiazole is Not Interchangeable with Simple Phenyl or Benzyl Analogs


Within the 1,2,4-oxadiazole class, small changes to the 3-aryl substituent profoundly alter physicochemical properties, particularly lipophilicity and steric bulk. The target compound bears a diphenylmethyl (benzhydryl) group, which increases LogP by approximately 1.4 units over the des-phenyl analog 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole . This lipophilicity cliff dictates membrane permeability, plasma protein binding, and metabolic susceptibility. Furthermore, systematic matched-pair analysis across large compound collections has demonstrated that 1,2,4-oxadiazole regioisomers exhibit roughly one log unit higher lipophilicity (logD) than their 1,3,4-oxadiazole counterparts, along with distinct metabolic stability profiles [1]. Therefore, substituting the target compound with a less lipophilic 3-aryl analog or switching to a 1,3,4-oxadiazole scaffold can drastically alter the ADME profile of downstream lead compounds, invalidating SAR established with the benzhydryl series.

Quantitative Differentiation of 5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole from Closest Analogs: An Evidence-Based Selection Guide


Comparative Lipophilicity (LogP): Benzhydryl vs Phenyl Substituent Drives a 1.36-Log-Unit Increase

The target compound 3-benzhydryl-5-(chloromethyl)-1,2,4-oxadiazole displays a computed LogP of 3.51 . In contrast, the simpler 3-phenyl analog 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole exhibits a LogP of 2.15 (as the hydrochloride salt) [1]. The resulting ΔLogP of +1.36 units translates to a theoretical >10-fold increase in partition coefficient, implying significantly higher passive membrane permeability and central nervous system (CNS) bioavailability for the benzhydryl-substituted compound.

Lipophilicity ADME CNS Penetration

1,2,4-Oxadiazole vs 1,3,4-Oxadiazole Isomer: Systematic LogD Advantage of ~1 Log Unit Favors the Target Scaffold

A systematic matched-pair analysis conducted on the AstraZeneca compound collection revealed that 1,2,4-oxadiazole regioisomers consistently exhibit approximately one log unit higher logD (distribution coefficient) than their matched 1,3,4-oxadiazole pairs [1]. This intrinsic scaffold difference means that any attempt to replace the target compound's 1,2,4-oxadiazole core with a 1,3,4-oxadiazole bioisostere will result in a substantial drop in lipophilicity, potentially undermining membrane permeability and target binding in non-polar pockets.

Scaffold Selection Lipophilic Efficiency Bioisosterism

Physical Form and Handling: Solid Benzhydryl Derivative vs Low-Melting Phenyl Analog

The target compound is reported as a solid in its commercially available form . In contrast, the closely related 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole has a melting point of approximately 42 °C , existing as a waxy low-melting solid that can partially liquefy at ambient laboratory temperatures. This physical form differential affects ease of handling, weighing precision, and long-term storage stability.

Solid-State Chemistry Formulation Weighing Accuracy

Modular Macrocycle Synthesis: 5-Chloromethyl-1,2,4-oxadiazoles as Key Electrophilic Building Blocks

A series of benzo(dibenzo)dioxadiaza- and triazamacrocyclic ethers were successfully constructed via N-substitution of 3-p-phenylsubstituted-5-chloromethyl-1,2,4-oxadiazoles [1]. The chloromethyl group serves as a reactive electrophilic handle, while the 3-aryl substituent tunes the electronic and steric properties of the resulting macrocycle. The target compound, with its bulky benzhydryl substituent, offers a distinctly different steric and lipophilic profile compared to the phenyl-substituted analogs used in these studies, enabling the design of macrocycles with enhanced solubility in non-polar media and altered guest-binding preferences.

Macrocycle Synthesis Host-Guest Chemistry Crown Ethers

Metabolic Stability Inference: Benzhydryl Shielding and 1,2,4-Oxadiazole Scaffold Resilience

The 1,2,4-oxadiazole ring is well documented as a hydrolytically stable bioisostere for ester and amide functionalities, but systematic comparisons show that 1,2,4-regioisomers exhibit distinct metabolic profiles relative to 1,3,4-oxadiazoles [1]. Furthermore, the benzhydryl group is widely recognized in medicinal chemistry as a steric shield that can reduce oxidative metabolism at adjacent positions. While direct metabolic stability data for this specific compound have not been published, the combination of a metabolically resilient 1,2,4-oxadiazole core and a sterically protecting benzhydryl substituent constitutes a rational design advantage over 3-phenyl or 3-benzyl chloromethyl oxadiazole analogs that lack this dual protective motif.

Metabolic Stability Oxidative Metabolism Pharmacokinetics

Recommended Application Scenarios for 5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole Based on Differentiated Evidence


Blood-Brain Barrier Penetrant Probe and CNS Lead Molecule Assembly

The +1.36 LogP advantage of the benzhydryl substituent (evidenced in Section 3, Evidence 1) makes this compound a superior choice for constructing central nervous system (CNS) chemical probes. It can be used as an electrophilic building block to append the 1,2,4-oxadiazole-benzyhydryl moiety to amine-containing pharmacophores, enhancing their passive BBB permeability without adding excessive molecular weight . This application is particularly relevant for targets such as GPCRs in the CNS, where lipophilic oxadiazoles have shown promising activity.

Lipophilic Pharmacophore Library Synthesis for Drug Discovery

Drawing on the scaffold-level logD advantage of 1,2,4-oxadiazoles over 1,3,4-isomers (~1 log unit, Section 3, Evidence 2), this compound serves as an ideal core for generating lipophilic fragment libraries. Its reactive chloromethyl group enables rapid diversification via nucleophilic displacement with amines, thiols, or alkoxides, producing diverse 3-benzhydryl-5-substituted-1,2,4-oxadiazole analogs for high-throughput screening against intracellular or membrane-bound targets [1].

Synthesis of Sterically Demanding Macrocyclic Receptors

The demonstrated ability of 5-chloromethyl-1,2,4-oxadiazoles to form macrocyclic crown ethers (Section 3, Evidence 4) supports the use of the target compound to construct novel benzhydryl-decorated macrocycles. The bulky diphenylmethyl group will occupy a larger steric volume within the macrocyclic cavity compared to simple phenyl-substituted building blocks, potentially altering cation binding selectivity and solubility profiles in non-polar solvents—properties valuable in host-guest chemistry and ion-selective sensor development [2].

Metabolically Stabilized Chemical Leads for Oxidative Hotspot Protection

The inferred metabolic shielding conferred by the benzhydryl group, combined with the intrinsic hydrolytic stability of the 1,2,4-oxadiazole ring (Section 3, Evidence 5), makes this compound a strategic intermediate for synthesizing lead molecules where the benzylic position adjacent to the heterocycle is a known metabolic soft spot. By incorporating a sterically demanding benzhydryl group directly at the oxadiazole 3-position, medicinal chemists can potentially block CYP-mediated oxidation without resorting to halogenation or other heavy-atom strategies [3].

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